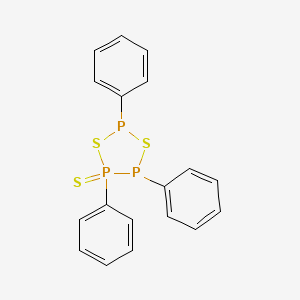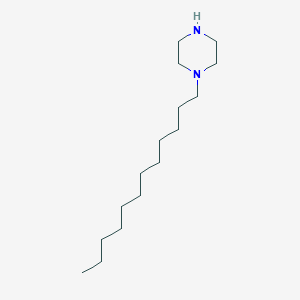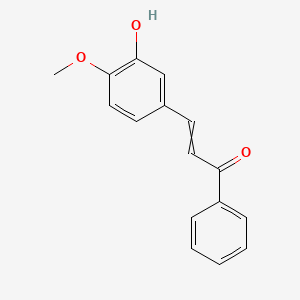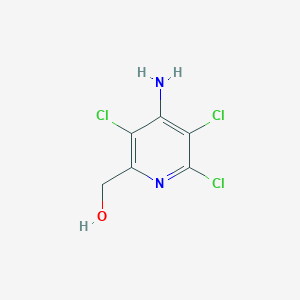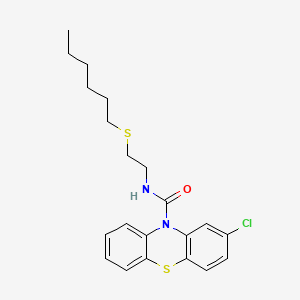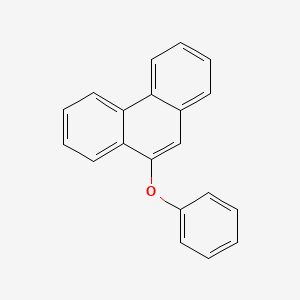
9-Phenoxyphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenoxyphenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene backbone with a phenoxy group attached at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenoxyphenanthrene typically involves the functionalization of phenanthrene. One common method is the reaction of phenanthrene with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the large-scale functionalization of phenanthrene, which is readily available from coal tar. The process involves purification of phenanthrene followed by its reaction with phenol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, occur primarily at the 9 and 10 positions of the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is often used.
Substitution: Reagents such as bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions include 9,10-dihydrophenanthrene, 9-bromophenanthrene, and 9-nitrophenanthrene .
Aplicaciones Científicas De Investigación
9-Phenoxyphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of dyes, plastics, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 9-Phenoxyphenanthrene involves its interaction with specific molecular targets and pathways. For instance, its derivatives can interact with cellular enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its structural modifications .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound of 9-Phenoxyphenanthrene, known for its stability and aromatic properties.
9-Hydroxyphenanthrene: A derivative with a hydroxyl group at the 9th position, used in organic synthesis and material chemistry.
9-Fluorenone: Another derivative with a ketone group, known for its applications in organic synthesis and pharmaceuticals
Uniqueness
This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
52978-95-7 |
|---|---|
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
9-phenoxyphenanthrene |
InChI |
InChI=1S/C20H14O/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H |
Clave InChI |
HNEOMEDYKKTSAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



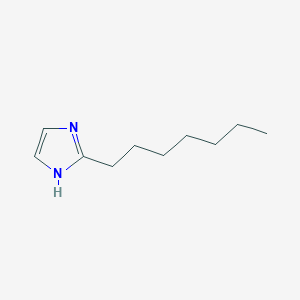
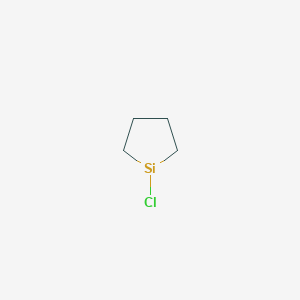
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
